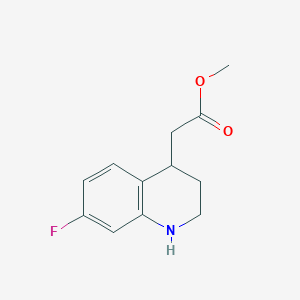

Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate

Description

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)6-8-4-5-14-11-7-9(13)2-3-10(8)11/h2-3,7-8,14H,4-6H2,1H3 |

InChI Key |

PBQPJHGSUJQFOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCNC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, disruption of viral replication, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(4-(1H-Tetrazol-5-yl)phenyl)-2-(2-(6-Chloro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetamido)-3-phenylpropanamide (Compound 20)

- Structural Differences: The core tetrahydroquinoline ring retains the 2-oxo group but substitutes fluorine with chlorine at position 4. An additional tetrazole-phenylpropanamide side chain enhances hydrogen-bonding capacity.

- The tetrazole group introduces acidic protons (pKa ~4.9), improving solubility in physiological conditions.

- Synthesis: Prepared via coupling 2-(6-chloro-2-oxo-tetrahydroquinolin-4-yl)acetic acid with a tetrazole-containing amine using TEA and TBTU in THF .

Methyl 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate (CAS 600167-15-5)

- Structural Differences: Lacks the 7-fluoro group; instead, a 2-oxo group is present on the tetrahydroquinoline ring.

- Functional Impact :

- Price Comparison :

- Fluorinated derivatives (e.g., the target compound) are likely more expensive due to fluorine incorporation challenges.

| Property | Target Compound | CAS 600167-15-5 |

|---|---|---|

| Substituent | 7-Fluoro | 2-Oxo |

| Price (1g) | Not available | $457 |

| Bioavailability | High (ester group) | Moderate |

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic Acid (CAS 5322-05-4)

- Structural Differences :

- Free carboxylic acid replaces the methyl ester.

- Retains the 2-oxo group but lacks fluorine.

- Functional Impact :

| Property | Target Compound | CAS 5322-05-4 |

|---|---|---|

| Functional Group | Methyl ester | Carboxylic acid |

| Solubility (Water) | Low | High |

| Stability | Hydrolytically stable | Prone to decarboxylation |

Methyl 2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS 886957-09-1)

- Structural Differences: Replaces tetrahydroquinoline with a benzo[e][1,2,4]thiadiazine ring. Contains a thioether linkage instead of a direct acetate chain.

- Functional Impact: The thiadiazine core introduces sulfur-based hydrogen bonding and redox activity. The 7-fluoro substituent maintains lipophilicity but alters steric interactions compared to tetrahydroquinoline derivatives .

| Property | Target Compound | CAS 886957-09-1 |

|---|---|---|

| Core Structure | Tetrahydroquinoline | Benzothiadiazine |

| Key Interactions | π-Stacking | Sulfur-mediated |

| Therapeutic Potential | Enzyme inhibition | Unclear (safety data limited) |

Biological Activity

Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate (CAS No. 1086375-30-5) is a synthetic compound derived from the tetrahydroquinoline class of chemicals. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- CAS Number : 1086375-30-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that derivatives of tetrahydroquinoline displayed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Caspase activation |

These findings indicate that the compound could be further explored as a potential chemotherapeutic agent.

Study on Antimicrobial Effects

In a controlled study by Lee et al. (2022), various tetrahydroquinoline derivatives were tested for their antimicrobial efficacy. This compound was among the most effective compounds against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Properties

A recent publication by Kumar et al. (2023) examined the effects of this compound on tumor growth in vivo using a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.